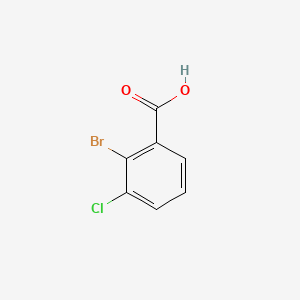

2-Bromo-3-chlorobenzoic acid

描述

Significance of Aryl Halides as Molecular Scaffolds in Organic Synthesis

Aryl halides, which are aromatic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in organic synthesis. wikipedia.orgnumberanalytics.com Their importance stems from their ability to participate in a wide array of chemical reactions, particularly transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. taylorandfrancis.com

The reactivity of the carbon-halogen bond is a key feature of aryl halides. This reactivity allows the halogen to be replaced by various other functional groups, making them versatile intermediates. numberanalytics.com Consequently, aryl halides are indispensable in the synthesis of a vast range of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgnumberanalytics.comtaylorandfrancis.com Their use as precursors for organometallic reagents, such as Grignard and organolithium reagents, further expands their synthetic utility. wikipedia.org The nature of the halogen atom and the substitution pattern on the aromatic ring can be fine-tuned to control the reactivity and selectivity of these synthetic transformations. byjus.com

The Benzoic Acid Moiety as a Privileged Structure in Chemical Biology and Materials Science

The benzoic acid moiety is a recurring structural motif in molecules with significant biological activity and material properties. In chemical biology, the carboxylate group of benzoic acid is often crucial for a molecule's interaction with biological targets, such as enzymes and receptors. nih.gov For instance, the charged carboxylate can form key ionic and hydrogen-bonding interactions within an enzyme's active site, which is essential for substrate binding and recognition. nih.gov This makes the benzoic acid scaffold a "privileged structure" in drug discovery, appearing in various therapeutic agents. nih.gov Simple benzoic acid derivatives have demonstrated antimicrobial properties, and their esters are explored as prodrugs to improve cell membrane permeability. nih.gov

In materials science, the benzoic acid group can be used to engineer the properties of materials. For example, it can be incorporated into polymers and metal-organic frameworks (MOFs). The ability of the carboxylic acid group to coordinate with metal ions is fundamental to the construction of MOFs, while its potential for hydrogen bonding influences the self-assembly and bulk properties of polymeric materials. Furthermore, benzoic acids are used as surface functionalizing agents, for example, to modify the properties of nanomaterials like MoS2 nanoflakes for applications in catalysis. acs.org

Contextualizing 2-Bromo-3-chlorobenzoic Acid within the Landscape of Substituted Benzoic Acids

This compound is a specific example of a dihalogenated benzoic acid. Its chemical identity is defined by the presence of a carboxylic acid group, a bromine atom at the second position (ortho to the carboxyl group), and a chlorine atom at the third position (meta to the carboxyl group) of the benzene (B151609) ring. chemsrc.com This particular substitution pattern distinguishes it from other isomers and dictates its unique chemical reactivity and potential applications.

The presence and positioning of the two different halogen atoms influence the electronic nature of the aromatic ring, which in turn affects the acidity of the carboxylic acid and the reactivity of the molecule in synthetic reactions. For example, the bromine at the ortho position and the chlorine at the meta position create a specific electronic and steric environment that can be exploited in the synthesis of more complex molecules. It serves as a valuable intermediate in the production of pharmaceuticals, dyes, and agrochemicals.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 56961-26-3 |

| Molecular Formula | C₇H₄BrClO₂ |

| Molecular Weight | 235.46 g/mol |

| InChI Key | SITHNMNGOHVILG-UHFFFAOYSA-N |

| Flash Point | 153.6ºC |

Data sourced from multiple chemical suppliers and databases. chemsrc.com

Research and Applications

This compound is primarily utilized as a building block in organic synthesis for creating more complex and often biologically active molecules. Its unique substitution pattern makes it a valuable precursor for a variety of chemical transformations.

Synthetic Utility

The compound is a key intermediate in the synthesis of various organic products. Research applications include its use as a starting material for producing dyes, pigments, and specialized polymers. chembk.com In medicinal chemistry, it serves as a scaffold for the development of novel pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.

The reactivity of this compound is influenced by its substituents. The presence of the bromine atom at the ortho position and the chlorine atom at the meta position makes it more reactive in certain reactions, such as nucleophilic substitution reactions, compared to some of its isomers. This reactivity is a key factor in its utility as a synthetic intermediate.

Recent studies have highlighted the use of related 2-halobenzoic acids in advanced catalytic reactions. For example, 2-bromobenzoic acids have been employed in palladium/norbornene-catalyzed C–H/C–H annulation reactions to construct complex heterocyclic architectures that have potential as fluorescent molecular scaffolds. acs.org While this specific study does not use this compound, it demonstrates the broader research interest in the reactivity of this class of compounds.

Table of Mentioned Compounds

| Common Name | Systematic Name |

| This compound | This compound |

| 3-Chlorobenzoic Acid | 3-Chlorobenzoic acid |

| 2-Bromochlorobenzene | 1-Bromo-2-chlorobenzene |

| Carbon dioxide | Carbon dioxide |

| 2-Chlorobenzoic acid | 2-Chlorobenzoic acid |

| 2-Bromo-3-chlorobenzaldehyde | 2-Bromo-3-chlorobenzaldehyde |

| 5-bromo-2-chloro benzoic acid | 5-Bromo-2-chlorobenzoic acid |

| 2-chlorobenzonitrile (B47944) | 2-chlorobenzonitrile |

| 5-bromo-2-chlorobenzonitrile (B107219) | 5-bromo-2-chlorobenzonitrile |

| 5-bromo-2-chlorobenzoate | 5-bromo-2-chlorobenzoate |

| 2-chlorotoluene (B165313) | 1-chloro-2-methylbenzene |

| 3-chlorotoluene | 1-chloro-3-methylbenzene |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITHNMNGOHVILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275016 | |

| Record name | 2-bromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-26-3 | |

| Record name | 2-bromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Chlorobenzoic Acid and Its Functional Analogues

Ortho-Lithiation of Unprotected Benzoic Acids

The carboxylic acid group can itself act as a directing group for ortho-lithiation. rsc.org Treatment of an unprotected benzoic acid with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures leads to the formation of a dianion, with one lithium on the carboxylate and the other at the ortho position. rsc.orgresearchgate.net This approach allows for direct functionalization at the C2 position.

For 3-substituted benzoic acids, such as 3-chlorobenzoic acid, lithiation can be directed to the C2 position, which is flanked by the chloro and carboxylate groups. acs.org This provides a direct route to 2-substituted-3-chlorobenzoic acids.

Trapping of Dianionic Intermediates with Electrophiles

Once the dianionic intermediate is formed, it can be quenched with a suitable electrophile to introduce the desired substituent. For the synthesis of 2-bromo-3-chlorobenzoic acid, one could envision starting with 3-chlorobenzoic acid, performing an ortho-lithiation, and then quenching with a brominating agent like 1,2-dibromo-1,1,2,2-tetrachloroethane or Br₂.

The efficiency of these reactions depends on several factors, including the choice of base, solvent, temperature, and the electrophile. tandfonline.comresearchgate.net For example, the lithiation of 2-chlorobenzoic acid with s-BuLi/TMEDA at -78°C, followed by quenching with various electrophiles, provides a range of 2-chloro-6-substituted benzoic acids. tandfonline.com A similar strategy starting from 3-chlorobenzoic acid and quenching with a bromine source would be a plausible route to this compound.

| Starting Material | Base/Additive | Electrophile | Product | Reference |

| 2-Chlorobenzoic Acid | s-BuLi / TMEDA | D₂O | 2-Chloro-6-deuterobenzoic acid | tandfonline.com |

| 3-Chlorobenzoic Acid | LDA | Various | 2-Substituted-3-chlorobenzoic acids | acs.org |

| Benzoic Acid | s-BuLi / TMEDA | MeI | 2-Methylbenzoic acid | rsc.orgresearchgate.net |

This table illustrates the application of tandem metallation and electrophilic quenching for the synthesis of substituted benzoic acids.

Synthesis Via Functional Group Interconversions

Hydrolysis of Halogenated Nitriles

The hydrolysis of halogenated benzonitriles presents a direct route to the corresponding benzoic acids. For instance, 5-bromo-2-chlorobenzonitrile (B107219) can be hydrolyzed to form 5-bromo-2-chlorobenzoate. This transformation is typically carried out in the presence of an alkali. The resulting benzoate (B1203000) salt is then treated with a protonic acid to yield the final benzoic acid product. wipo.int

A specific example is the synthesis of 5-bromo-2-chlorobenzoic acid starting from 2-chlorobenzonitrile (B47944). The process involves:

Bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile. wipo.int

Alkaline hydrolysis of the resulting nitrile to 5-bromo-2-chlorobenzoate. wipo.int

Acidification to yield 5-bromo-2-chlorobenzoic acid. wipo.int

This method is noted for its simple process and use of readily available materials. wipo.int

Oxidation Pathways for Halogenated Aromatics

Oxidation of the methyl group on a halogenated toluene derivative is a common method for synthesizing the corresponding benzoic acid. For example, bromotoluenes can be oxidized using potassium permanganate to produce bromobenzoic acids. wikipedia.org

In a more specific context, the oxidation of 2-chlorotoluene (B165313) is a known route to 2-chlorobenzoic acid. cymitquimica.comukma.edu.ua While industrial methods have historically used potassium permanganate, this process generates significant toxic wastewater. ukma.edu.ua Research has explored the use of ozone as a more environmentally friendly oxidizing agent. The liquid-phase oxidation of 2-chlorotoluene with ozone in the presence of a cobalt (II) acetate (B1210297) catalyst at elevated temperatures (90°C) has been shown to selectively oxidize the methyl group, yielding 2-chlorobenzoic acid. ukma.edu.ua

Catalytic Approaches in the Synthesis of Halogenated Benzoic Acids

Transition metal-catalyzed reactions are pivotal in modern organic synthesis, offering efficient and selective routes to complex molecules. mdpi.com Palladium-catalyzed reactions, in particular, are widely used for the synthesis of benzoic acid derivatives. nih.govdiva-portal.orgwiley.com

Transition Metal-Catalyzed Arylation Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in creating C-C bonds. mdpi.com These reactions often involve the coupling of an aryl halide with another reagent in the presence of a palladium catalyst. mdpi.com The synthesis of halogenated benzoic acids can be achieved through various palladium-catalyzed methods, including carbonylation reactions. nih.govscispace.com

Palladium-catalyzed carbonylation of aryl halides is a versatile method for introducing a carboxylic acid group or its derivatives. nih.govscispace.com This process involves the reaction of an aryl halide with carbon monoxide and a suitable nucleophile in the presence of a palladium catalyst. For example, aryl bromides can be effectively converted to methyl esters using a palladium catalyst with Xantphos as the ligand at atmospheric pressure. scispace.com

Mechanistic Insights into Catalyzed Bond Formations

The mechanism of palladium-catalyzed carbonylation of aryl halides generally involves several key steps:

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. nih.govacs.org In the presence of carbon monoxide, this step can involve a three-coordinate Pd(0) species with a phosphine (B1218219) ligand and a CO ligand. nih.govacs.org

Migratory Insertion: Carbon monoxide then inserts into the palladium-carbon bond to form an acyl-palladium complex. nih.gov

Nucleophilic Attack: The acyl-palladium complex then reacts with a nucleophile (e.g., water, alcohol, or amine). nih.govacs.org

Reductive Elimination: The final step is the reductive elimination of the product, regenerating the Pd(0) catalyst. diva-portal.orgacs.org

Studies have provided detailed insights into these steps. For instance, the formation of benzamide (B126) from the reaction of phenacylpalladium halide complexes with ammonia (B1221849) involves the reversible displacement of the halide by ammonia, deprotonation to form a palladium amido complex, and subsequent reductive elimination. acs.org The choice of ligands, such as bidentate phosphines like Xantphos, can significantly influence the reaction mechanism and catalyst stability. scispace.com

Green Chemistry Aspects in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. um-palembang.ac.id Key metrics for evaluating the "greenness" of a reaction include atom economy and the E-factor. chembam.com

Atom Economy and E-Factor Analysis

Atom Economy is a theoretical measure of the efficiency of a reaction in converting reactants into the desired product. igitsarang.ac.in It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. chembam.com Addition reactions, where all reactant atoms are incorporated into the product, have a 100% atom economy. igitsarang.ac.in In contrast, substitution reactions often have lower atom economies due to the formation of byproducts. igitsarang.ac.in

E-Factor (Environmental Factor) provides a more practical measure of the environmental impact of a chemical process. It is the ratio of the mass of waste generated to the mass of the product. chembam.com A lower E-factor indicates less waste and a more environmentally friendly process. datapdf.com The E-factor considers all non-recyclable materials, including unreacted starting materials, byproducts, and solvents. datapdf.com

The synthesis of halogenated benzoic acids can be evaluated using these metrics. For example, traditional oxidation methods using stoichiometric reagents like potassium permanganate have poor atom economy and high E-factors due to the large amounts of inorganic waste produced. ukma.edu.ua In contrast, catalytic methods, especially those using benign oxidants like O₂, are more atom-economical and have lower E-factors. datapdf.com Similarly, developing solvent-free or catalyst-free reaction conditions, where possible, directly addresses the principles of green chemistry by reducing waste. ijisrt.com

Below is a table summarizing key research findings related to the synthesis of halogenated benzoic acids:

| Synthetic Approach | Starting Material | Product | Key Findings & Citations |

| Nitrile Hydrolysis | 5-bromo-2-chlorobenzonitrile | 5-bromo-2-chlorobenzoic acid | Involves alkaline hydrolysis followed by acidification; noted for its simple process. wipo.int |

| Aromatic Oxidation | 2-chlorotoluene | 2-chlorobenzoic acid | Catalytic oxidation with ozone and cobalt (II) acetate offers a greener alternative to potassium permanganate. ukma.edu.ua |

| Pd-Catalyzed Carbonylation | Aryl bromides | Methyl esters/Amides | Effective with a Pd/Xantphos system at atmospheric pressure. scispace.com |

Sustainable Solvent Selection and Process Optimization

Sustainable Solvent Selection

The choice of solvent is critical as it often constitutes the largest mass component in a chemical reaction and is a major contributor to waste and environmental pollution. Research into the synthesis of halobenzoic acids has demonstrated a shift towards more environmentally benign solvent systems.

Key findings in sustainable solvent selection include:

Aqueous and Biphasic Systems: A significant advancement is the use of water as a reaction medium. In an "inverse" biphasic modification of the Suzuki coupling reaction for preparing biphenyldicarboxylic acids from halobenzoic acids, the reactants and products are contained in the aqueous phase, while the palladium catalyst resides in the organic phase. scirp.orgresearchgate.net This approach simplifies product isolation and enables the recycling of the catalyst and organic solvent, minimizing waste and environmental exposure. scirp.org Phase transfer catalysts are essential for facilitating these reactions between the two phases. scirp.orgresearchgate.net

Greener Organic Solvents and Mixtures: Protic solvents such as methanol (B129727) (MeOH), isopropanol (B130326) (iPrOH), and water (H₂O) have been found to be effective in certain syntheses. nih.gov For instance, in the synthesis of quinazolinones from 2-halobenzoic acids, mixed solvents were shown to significantly improve yields. A mixture of iPrOH/H₂O in a 9:1 ratio resulted in a product yield of 89%, a notable increase compared to using either solvent alone. nih.gov

Solvents for Purification: Sustainable solvents are also prioritized for purification steps like recrystallization. Ethanol, methanol, acetic acid, and water are commonly used to purify crude products of halogenated benzoic acids. google.com

Replacement of Hazardous Solvents: A clear trend is the replacement of hazardous solvents like dimethyl sulfoxide (B87167) (DMSO) with greener alternatives. In one process, a reaction involving a strong base in DMSO was redeveloped to use phase transfer conditions in water with a milder base like potassium carbonate, enhancing the safety and green profile of the synthesis. acs.org

The following table summarizes the application of various solvents in the synthesis and purification of halobenzoic acids and their derivatives.

| Solvent/System | Application | Key Findings & Advantages | Citations |

| Water / Biphasic System | Suzuki coupling reactions; Phase transfer catalysis reactions. | Enables catalyst recycling, simplifies product isolation, reduces use of and exposure to organic solvents. | scirp.orgresearchgate.netacs.org |

| Isopropanol/Water Mixture | Synthesis of quinazolinones from 2-halobenzoic acids. | Optimized solvent ratio (9:1) significantly improves reaction yield to 89%. | nih.gov |

| Ethanol, Methanol | Recrystallization and purification; Reaction solvent. | Effective for purification; Greener alternatives to more hazardous solvents. | nih.govgoogle.com |

| Acetic Acid | Bromination reactions; Recrystallization. | Common solvent for halogenation and purification steps. | google.com |

| Acetonitrile (B52724) | Photocatalysis reactions; General reaction solvent. | Used in modern sustainable methods like visible-light photocatalysis. | google.comgoogle.comrsc.org |

Process Optimization for Enhanced Sustainability

Process optimization involves refining reaction conditions and methodologies to maximize efficiency and minimize environmental impact. Several innovative strategies have been applied to the synthesis of this compound and its analogues.

Phase Transfer Catalysis (PTC): PTC is a powerful tool for conducting reactions in biphasic systems, particularly when one reactant is soluble in an aqueous phase and the other in an organic phase. This technique has been used to facilitate reactions between 2-halobenzoic acids and other reagents using milder bases and greener solvents like water, thereby avoiding harsh conditions. acs.org

Catalyst Innovation and Recycling: The development of sustainable catalysts is a cornerstone of green process optimization. Chitosan, a biodegradable polymer, has been used as a support for a copper iodide (CuI) catalyst in the synthesis of quinazolinones from 2-halobenzoic acids. nih.gov Furthermore, processes that allow for the recycling of expensive and potentially toxic catalysts, such as the palladium catalyst in Suzuki couplings, are crucial for industrial-scale green synthesis. scirp.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time compared to batch reactors. This enhanced control improves safety, particularly when handling hazardous reagents. Flow chemistry has been applied to optimize the α-bromination of propiophenone (B1677668) derivatives, allowing for precise stoichiometric control and minimizing the formation of dibrominated side products.

Alternative Energy Sources and Reagents: To improve safety and sustainability, hazardous reagents are being replaced with safer alternatives that can generate the required chemical in situ. For example, molecular bromine can be substituted with a system of sodium bromide (NaBr) and hydrogen peroxide (H₂O₂), which generates bromine in the reaction mixture, reducing handling risks. Additionally, alternative energy sources like sonication have been explored to conduct solvent- and catalyst-free reactions. ijisrt.com Visible-light photocatalysis using graphitic carbon nitride (g-C3N4) also represents a sustainable, energy-efficient approach. rsc.orgresearchgate.net

The table below details various process optimization strategies.

| Optimization Strategy | Example Application | Advantages | Citations |

| Phase Transfer Catalysis | Synthesis from 2-halobenzoic acids in aqueous media. | Enables use of green solvents (water) and mild bases; avoids hazardous solvents like DMSO. | acs.org |

| Catalyst Recycling | Palladium-catalyzed Suzuki coupling in a biphasic system. | Reduces catalyst waste and cost, minimizing the environmental load of heavy metals. | scirp.orgresearchgate.net |

| Flow Chemistry | α-bromination of 3'-chloropropiophenone. | Enhanced safety and control; improved yield and purity; minimized side reactions through short residence times. | |

| By-product Inhibition | Bromination of 2-chlorobenzoic acid. | Addition of potassium sulfide (B99878) suppresses the formation of the 4-bromo isomer, increasing product selectivity. | google.com |

| In Situ Reagent Generation | Bromination using NaBr/H₂O₂ instead of liquid Br₂. | Improves safety by avoiding the handling and transport of highly corrosive and volatile bromine. | |

| Alternative Energy | Sonication for solvent-free synthesis; Visible-light photocatalysis. | Reduces energy consumption and eliminates the need for conventional heating and solvents. | rsc.orgijisrt.comresearchgate.net |

Nucleophilic Aromatic Substitution Reactions of Halogenated Benzoates

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for halogenated aromatic compounds. In this reaction, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. The presence of electron-withdrawing groups on the benzene (B151609) ring activates it towards nucleophilic attack. youtube.comorganicchemistrytutor.com In this compound, both the bromine and chlorine atoms, as well as the carboxylic acid group, are electron-withdrawing, thus activating the ring for such substitutions.

The generally accepted mechanism for SNAr reactions involves two steps: the addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore the aromaticity of the ring. organicchemistrytutor.comlibretexts.org The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent. libretexts.org For a given aryl halide, a more potent nucleophile will lead to a faster reaction. libretexts.org

The position of the halogen substituents relative to each other and to the carboxylic acid group influences the regioselectivity of the reaction. The activating effect of a chlorine substituent in nucleophilic aromatic substitution follows the order ortho > meta > para relative to a hydrogen atom at the same position. rsc.org

Cross-Coupling Chemistry at the Aryl Halide Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations.

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide in the presence of a palladium catalyst and a base. libretexts.orgrsc.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. rsc.org this compound can participate in Suzuki-Miyaura coupling reactions, where either the bromo or chloro substituent can be replaced.

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The relative reactivity of the C-Br and C-Cl bonds often allows for selective coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling sequential functionalization.

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling reactions involving aryl bromides.

| Catalyst System | Base | Solvent | Coupling Partner | Product Yield | Reference |

| Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 3,5-(bis-trifluoromethyl)bromobenzene | 82% | nih.gov |

| Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 4-bromoanisole | 74% | nih.gov |

Buchwald-Hartwig Amination and Other Carbon-Heteroatom Couplings

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov This reaction is instrumental in synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals and materials science.

The reaction conditions for Buchwald-Hartwig amination typically involve a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base is crucial for achieving high yields and can be tailored for specific substrates. nih.gov Non-polar solvents are generally preferred for this reaction. nih.gov

Similar to the Suzuki-Miyaura coupling, the differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited to achieve selective amination. It is possible to selectively aminate an aryl bromide in the presence of an activated heteroaryl chloride. nih.gov

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. libretexts.org The existing substituents on the ring direct the incoming electrophile to specific positions and can either activate or deactivate the ring towards substitution. The bromine, chlorine, and carboxylic acid groups in this compound are all deactivating groups, making electrophilic substitution reactions more challenging compared to unsubstituted benzene. youtube.com

Halogenation, such as bromination or chlorination, is a typical EAS reaction. masterorganicchemistry.com The mechanism involves the generation of a strong electrophile, often with the aid of a Lewis acid catalyst like FeBr₃ or AlCl₃, which is then attacked by the aromatic ring to form a carbocation intermediate (arenium ion). libretexts.orgmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. libretexts.org

The directing effects of the substituents determine the position of the new substituent. Both halogens are ortho, para-directing, while the carboxylic acid group is a meta-director. The interplay of these directing effects and the deactivating nature of the substituents will govern the regiochemical outcome of any electrophilic substitution on this compound.

Carboxylic Acid Functionalization

The carboxylic acid group of this compound is a versatile functional handle that can undergo a variety of transformations.

Esterification and Amidation Reactions

Esterification and amidation are fundamental reactions of carboxylic acids. Esterification typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, bubbling hydrochloric acid gas through a solution of a carboxylic acid in methanol can lead to the formation of the corresponding methyl ester. chemicalbook.com

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction often requires the use of a coupling agent, such as a carbodiimide, to activate the carboxylic acid and facilitate the formation of the amide bond. researchgate.net The reaction proceeds through an active O-acylisourea intermediate which is then attacked by the amine. researchgate.net A patent describes a method for preparing 2-amino-3-chlorobenzoic methyl ester via an esterification reaction. google.com

These functionalization reactions of the carboxylic acid group are generally high-yielding and allow for the introduction of a wide range of new functionalities into the this compound scaffold.

Reduction and Decarboxylation Pathways

The chemical reactivity of this compound is significantly influenced by its three distinct functional groups: a carboxylic acid, a bromine atom, and a chlorine atom. These groups can undergo various transformations, including reduction and decarboxylation, which are fundamental pathways to generating new chemical entities.

The reduction of this compound typically targets the carboxylic acid moiety. Under appropriate reducing conditions, the carboxylic acid can be converted to the corresponding primary alcohol, 2-bromo-3-chlorobenzyl alcohol. This transformation is a common and predictable reaction for benzoic acid derivatives.

Decarboxylation, the removal of the carboxyl group, represents another significant reactive pathway for this compound. Aryl carboxylic acids, particularly those with electron-withdrawing substituents like the bromo and chloro groups present in this molecule, can undergo decarboxylation under specific conditions. rsc.org One such method is photoredox-catalyzed decarboxylation, where visible light and a photocatalyst can facilitate the removal of CO2 to generate an aryl radical. rsc.org This reactive intermediate can then participate in further reactions.

Another pathway is halodecarboxylation, which involves the replacement of the carboxylic acid group with a halogen atom. acs.org This process typically involves inducing decarboxylation and trapping the resulting intermediate with a halogen source. acs.org For aromatic acids, this yields the corresponding aryl halides. acs.org The specific positioning of the bromo and chloro groups on the benzene ring of this compound influences its reactivity in such transformations.

| Transformation | Reagents/Conditions | Product | Notes |

| Reduction | Appropriate reducing agents | 2-bromo-3-chlorobenzyl alcohol | The carboxylic acid group is reduced to a primary alcohol. |

| Photoredox Decarboxylation | Visible light, photocatalyst | 2-bromo-3-chlorophenyl radical | Generates a reactive aryl radical intermediate. rsc.org |

| Halodecarboxylation | Halogen source, decarboxylation conditions | 1-bromo-2-chloro-3-halobenzene | Replaces the carboxylic acid with another halogen. acs.org |

Cyclization and Annulation Reactions Forming Fused Ring Systems

The structure of this compound, with its ortho-disposed halogen and carboxylic acid groups, provides a versatile scaffold for the synthesis of fused ring systems through cyclization and annulation reactions. These reactions are critical in medicinal chemistry and materials science for constructing complex polycyclic molecules.

While direct examples of cyclization starting from this compound are specific to patented synthetic routes, the functional groups present allow for its participation in a variety of ring-forming strategies. For instance, the carboxylic acid can be converted into other functional groups that can then react with one of the halogen-bearing positions to form a new ring.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a plausible pathway. For example, [3+2] and [4+2] annulation reactions are powerful methods for constructing five- and six-membered rings, respectively. nih.govrsc.org In a hypothetical scenario, the benzene ring of this compound or a derivative could act as a component in such a reaction, leading to the formation of a fused bicyclic or polycyclic system. The specific regiochemistry of the annulation would be directed by the electronic nature and steric hindrance of the bromo and chloro substituents.

The construction of bridged and fused ring systems can also be achieved via intramolecular reactions. nih.govnih.gov For instance, if the carboxylic acid of this compound is elongated into a side chain containing a nucleophilic center, an intramolecular cyclization could be triggered. The bromo and chloro atoms can act as leaving groups in nucleophilic aromatic substitution-type cyclizations or can be used in transition-metal-catalyzed cross-coupling reactions to facilitate ring closure.

| Reaction Type | General Principle | Potential Application to this compound |

| Intramolecular Cyclization | A functional group on a side chain reacts with a position on the aromatic ring to form a new ring. | The carboxylic acid can be modified to introduce a nucleophilic side chain that could displace one of the halogen atoms. |

| [3+2] Annulation | A three-atom component reacts with a two-atom component to form a five-membered ring. rsc.org | A derivative of this compound could be designed to act as one of the components in this type of reaction. nih.gov |

| [4+2] Annulation (Diels-Alder type) | A four-atom diene reacts with a two-atom dienophile to form a six-membered ring. | The aromatic ring itself is generally not reactive as a diene in Diels-Alder reactions, but derivatives could be prepared to facilitate such transformations. |

Computational Chemistry and Theoretical Investigations of 2 Bromo 3 Chlorobenzoic Acid

Electronic Structure Analysis using Quantum Chemical Methods

Quantum chemical methods are fundamental tools for understanding the electronic nature of molecules. These calculations can provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. For molecules like substituted benzoic acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometries (bond lengths, bond angles) and various electronic properties (dipole moment, Mulliken charges, etc.).

A specific DFT study on 2-bromo-3-chlorobenzoic acid would be necessary to yield precise data on its structural and electronic parameters. Such a study has not been identified in the surveyed literature.

Ab Initio and Semi-Empirical Calculations for Energy and Reactivity

Ab initio and semi-empirical methods are alternative computational approaches to study molecular systems. Ab initio methods are based on first principles without experimental parameters, while semi-empirical methods incorporate some experimental data to simplify calculations. These calculations are used to determine the total energy, heats of formation, and reactivity descriptors like ionization potential and electron affinity.

While these methods are powerful, their application to this compound has not been documented in available research.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis examines the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds.

Rotational Barriers and Stable Conformations

The rotation of the carboxylic group relative to the benzene (B151609) ring is a key conformational feature of benzoic acids. Computational studies on similar molecules, like 2-chlorobenzoic acid, have identified stable conformers and the energy barriers that separate them. These barriers are influenced by steric hindrance and electronic interactions between the substituents and the carboxylic acid group. For this compound, the bulky bromine and chlorine atoms adjacent to the carboxylic acid group would be expected to create significant rotational barriers. However, without specific calculations, the exact energy values and the most stable conformations remain undetermined.

Tautomerism and Isomerization Studies

Isomerization involves the conversion of a molecule into another that has the same atoms in a different arrangement. In substituted benzoic acids, this can include the interconversion between cis and trans conformers of the carboxylic acid group, where the hydroxyl proton is oriented differently relative to the carbonyl group. Studies on related compounds have used computational methods to investigate the kinetics and energy differences associated with these isomerization processes. No specific tautomerism or isomerization studies concerning this compound were found.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energies of the HOMO and LUMO, and the gap between them, provide insights into the molecule's ability to donate or accept electrons.

A detailed MO analysis for this compound, which would include visualization of these frontier orbitals and calculation of their energy levels, is contingent on dedicated computational research that is not currently available.

While the methodologies for the computational and theoretical investigation of substituted benzoic acids are well-established, there is a clear lack of specific published data for this compound. Fulfilling the detailed requirements for an analysis of its electronic structure, conformational landscape, and molecular orbitals would necessitate performing novel computational research on this specific compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

Theoretical studies on substituted benzoic acids, such as 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid, have been performed using Density Functional Theory (DFT) methods, like B3LYP, to calculate the energies of these frontier orbitals. nih.govresearchgate.net These calculations consistently show that a smaller HOMO-LUMO energy gap corresponds to higher chemical reactivity, greater polarizability, and lower kinetic stability, as it is easier to excite an electron from the ground to the excited state. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the electron-rich bromine and chlorine atoms, which act as electron-donating groups. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing carboxylic acid group and the aromatic ring. The charge transfer that occurs within the molecule, from the HOMO to the LUMO, is a key factor in its chemical behavior. nih.govresearchgate.net The energy gap can be used to calculate various chemical reactivity descriptors, as shown in the table below.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A lower value suggests higher reactivity. nih.gov |

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Measures the tendency of an electron to escape from an equilibrium system. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. nih.gov |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a molecule's polarizability. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the electrophilic power of a molecule. nih.gov |

This table presents the theoretical relationships used in computational studies to evaluate chemical reactivity. Specific energy values for this compound would require dedicated DFT calculations.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP map illustrates the electrostatic potential on the surface of a molecule, where different colors represent varying potential values.

Typically, regions of negative electrostatic potential (colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. researchgate.netyoutube.com

In the case of this compound, an MESP analysis would be expected to reveal the following:

Negative Potential: The most significant negative potential would be localized around the highly electronegative oxygen atoms of the carboxylic acid group. The bromine and chlorine atoms would also contribute to regions of negative potential, making these sites attractive to electrophiles. nih.gov

Positive Potential: A strong positive potential would be concentrated on the acidic hydrogen atom of the carboxyl group, making it the most likely site for deprotonation. The hydrogen atoms on the benzene ring would also exhibit positive potential. nih.govnih.gov

This detailed charge map helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insights into how the molecule will interact with biological receptors or other reactants. scispace.com

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of complex chemical reactions. For this compound, these simulations can predict the most likely reactive sites and map out the energy profiles of reaction pathways.

A key area of application is in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this reaction, this compound can be used to form new carbon-carbon bonds. Computational modeling can help to understand the intricate steps of the catalytic cycle:

Oxidative Addition: The simulation can model the initial step where the C-Br bond of the acid adds to a low-valent palladium catalyst. The steric hindrance from the adjacent chlorine and carboxylic acid groups can influence the rate and feasibility of this step.

Transmetalation: The subsequent step, involving the transfer of an organic group from an organoboron compound to the palladium center, can be modeled to assess the transition state energies.

Furthermore, DFT calculations can quantify the electronic effects of the substituents. The electron-withdrawing nature of the carboxylic acid, bromine, and chlorine groups activates the aromatic ring for nucleophilic aromatic substitution reactions but deactivates it towards electrophilic substitution. By calculating the energies of intermediates and transition states, computational chemistry provides a powerful predictive tool for optimizing reaction conditions and understanding reactivity.

Theoretical Prediction and Validation of Thermochemical Properties

The theoretical prediction of thermochemical properties is a cornerstone of computational chemistry, providing essential data for process design and safety assessments. Properties such as the enthalpy of formation (ΔfH°), enthalpy of sublimation (ΔsubH°), and heat capacity (Cp) can be calculated with high accuracy using modern quantum chemical methods. nist.gov

For halobenzoic acids, including isomers of chloro- and bromobenzoic acid, comprehensive computational studies have been performed to evaluate these properties. nist.gov These studies often use high-level composite methods to achieve chemical accuracy. The process involves:

Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to derive thermodynamic functions like entropy and heat capacity.

Energy Calculation: High-accuracy single-point energy calculations are performed.

These computed values are then critically evaluated by comparing them with reliable experimental data for related compounds to ensure consistency. nist.gov For instance, the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) has been used to model the phase behavior of chlorobenzoic acids by using measured vapor pressures to determine pure-component parameters, which can then be used to predict solubility and other phase equilibria. researchgate.net

Table 2: Selected Thermochemical Properties for Related Benzoic Acid Derivatives

| Compound | Property | Value (kJ mol-1) | Method |

| 2-Chlorobenzoic Acid | ΔsubH°(298.15 K) | 93.9 ± 0.6 | Experiment/Review nist.gov |

| 3-Chlorobenzoic Acid | ΔsubH°(298.15 K) | 97.4 ± 1.0 | Experiment/Review nist.gov |

| 2-Bromobenzoic Acid | ΔfH°(g, 298.15 K) | -201.2 ± 4.2 | Computation/Assessment nist.gov |

| 3-Bromobenzoic Acid | ΔfH°(g, 298.15 K) | -211.7 ± 4.2 | Computation/Assessment nist.gov |

Note: The table shows a mix of experimental and computationally validated data for closely related compounds to illustrate the types of thermochemical properties that can be determined. Inconsistencies in experimental literature for some bromobenzoic acids have led to a preference for high-level computational values. nist.gov

Applications of 2 Bromo 3 Chlorobenzoic Acid in Advanced Chemical Synthesis and Research

Utility in Pharmaceutical Discovery and Development

The structural characteristics of 2-bromo-3-chlorobenzoic acid, including its halogen substituents and carboxylic acid group, make it a significant starting material in the synthesis of new pharmaceutical agents. cymitquimica.com The presence and positions of the halogens influence the molecule's electronic properties and provide reactive sites for a variety of chemical transformations.

This compound serves as a foundational precursor for constructing novel molecular scaffolds, which form the core structure of potential Active Pharmaceutical Ingredients (APIs). A notable example is its use in the synthesis of substituted imidazole (B134444) and triazole compounds. In a patented process, this compound is reacted with 1H-pyrazole in a copper-catalyzed cross-coupling reaction. google.com This reaction selectively replaces the bromine atom to form a new carbon-nitrogen bond, yielding 3-chloro-2-(1H-pyrazol-1-yl)benzoic acid. This resulting molecule represents a new, more complex scaffold that can be further modified to create a library of potential drug candidates. google.com

This application aligns with broader strategies in medicinal chemistry where 2-bromobenzoic acids are used to generate N-aryl anthranilic acids through amination reactions. nih.gov These anthranilic acid derivatives are themselves important precursors for various classes of drugs, including acridines, which have been investigated for antimalarial and anticancer properties. nih.gov

Table 1: Synthesis of a Novel Drug Scaffold from this compound| Starting Material | Key Reagents | Product (Scaffold) | Purpose of Synthesis |

|---|---|---|---|

| This compound | 1H-pyrazole, Copper(I) iodide, L-proline, K₂CO₃ | 3-chloro-2-(1H-pyrazol-1-yl)benzoic acid | Precursor for Protease-Activated Receptor-2 (PAR2) inhibitors. google.com |

Design and Synthesis of Enzyme Inhibitors and Receptor Modulators

The scaffolds derived from this compound are often designed with a specific biological target in mind, such as an enzyme or a cell-surface receptor. The compounds developed from the pyrazole-based scaffold mentioned previously were specifically created as inhibitors of Protease-Activated Receptor-2 (PAR2). google.comgoogle.com PAR2 is a G-protein coupled receptor that is activated by certain proteases and is involved in signaling pathways related to inflammation and pain. google.com By creating molecules that can block or modulate the activity of this receptor, researchers aim to develop new therapeutic agents for diseases driven by PAR2 signaling. google.comgoogle.com

A primary goal of developing PAR2 inhibitors is the treatment of inflammatory conditions and pain. google.com Research detailed in patent literature demonstrates that derivatives of this compound are intended for use in treating musculoskeletal inflammation and various types of pain. google.com This aligns with the well-established role of N-aryl anthranilic acids, a class of compounds accessible from 2-bromobenzoic acid precursors, as important non-steroidal anti-inflammatory drugs (NSAIDs). nih.govijpsonline.comresearchgate.net The synthesis of these molecules from building blocks like this compound is a key step in the discovery of new anti-inflammatory and analgesic agents. nih.govekb.eg

Halogenated benzoic acids are a class of compounds frequently explored in the development of anticancer and antiviral agents. While isomers such as 2-bromo-4-chlorobenzoic acid have been investigated as inhibitors of the hepatitis C virus polymerase, the direct application of this compound in this context is less documented in prominent literature. However, its utility as a precursor for N-aryl anthranilic acids provides an indirect link to this field, as these can be used to synthesize acridines, a class of compounds with known anticancer applications. nih.gov

The therapeutic potential of compounds derived from this compound extends to disorders of the nervous system. The PAR2 inhibitors synthesized from this starting material are specifically cited for their potential application in treating neuroinflammatory disorders. google.com Furthermore, the broad indication for "pain" includes neuropathic pain, a condition often associated with neuroinflammation. google.com This is supported by related research showing that N-aryl anthranilic acids are being investigated as potential therapies for neurodegenerative and amyloid diseases. nih.gov

Table 2: Investigated Therapeutic Applications of this compound Derivatives| Therapeutic Area | Biological Target | Research Finding |

|---|---|---|

| Inflammation & Pain | Protease-Activated Receptor-2 (PAR2) | Derivatives were synthesized as PAR2 inhibitors for treating pain and musculoskeletal inflammation. google.com |

| Inflammatory Conditions | (General NSAID action) | The parent structure can be used to synthesize N-aryl anthranilic acids, a class of NSAIDs. nih.gov |

| Neuroinflammatory Disorders | Protease-Activated Receptor-2 (PAR2) | PAR2 inhibitors derived from the compound are proposed for treating neuroinflammatory disorders. google.com |

| Neuropathic Pain | Protease-Activated Receptor-2 (PAR2) | The developed PAR2 inhibitors are indicated for the treatment of pain, including neuropathic pain. google.com |

Role in Agrochemical Innovation

In addition to its pharmaceutical applications, this compound is recognized as a useful intermediate in the synthesis of agrochemicals. cymitquimica.com The halogen atoms are known to be key features in many active agrochemical compounds, contributing to their biological activity. While its role as a building block for this sector is established, specific examples of novel herbicides or pesticides synthesized directly from this compound are not prominently detailed in publicly available patents or research literature.

Intermediate for Herbicides, Pesticides, and Crop Protection Chemicals

This compound and its isomers serve as crucial intermediates in the synthesis of a variety of agrochemicals, including herbicides and pesticides. calpaclab.comwiley.comsmolecule.com The presence of both bromine and chlorine atoms on the benzoic acid scaffold is instrumental in creating molecules with potent biological activity. cymitquimica.com These halogenated benzoic acids are versatile precursors for more complex molecules designed to protect crops and enhance agricultural productivity. wiley.com

The synthesis of novel herbicidal compounds often involves the use of substituted benzoic acids as starting materials. For instance, herbicidal sulfonamides can be prepared from appropriately substituted benzenesulfonyl isocyanates, which can be derived from precursors like this compound. science.gov The reactivity of the carboxylic acid group and the halogen substituents allows for the construction of larger, more complex molecules with specific herbicidal actions. smolecule.com

Research has shown that chloro-substituted benzoic acids are among the more versatile precursors for the synthesis of pesticides. interchim.com The specific positioning of the halogen atoms on the aromatic ring can influence the compound's mode of action and its selectivity towards target weeds or pests. cymitquimica.com

Structure-Activity Optimization for Enhanced Bioactivity

The structure of this compound is a key determinant of the biological activity of its derivatives. Structure-activity relationship (SAR) studies are crucial in the development of new agrochemicals, and this compound provides a valuable scaffold for such investigations. cymitquimica.com The presence and position of the halogen atoms significantly influence the herbicidal or pesticidal activity of the final product. cymitquimica.comebi.ac.uk

Research indicates that the bromine and chlorine substituents can enhance herbicidal activity by increasing the permeability of the compound through the lipid membranes of plant cells. cymitquimica.com SAR studies have linked the bioactivity of derivatives of halogenated benzoic acids to the halogen-mediated inhibition of essential plant enzymes, such as acetolactate synthase in weeds. cymitquimica.com

The unique combination of bromine and chlorine in this compound sets it apart from other halogenated benzoic acids, potentially influencing its pharmacological and biological profile. wiley.com By systematically modifying the structure of derivatives synthesized from this acid, researchers can optimize their bioactivity. For example, further bromination of derivatives can sometimes lead to enhanced biological activity. wiley.com Computational tools, such as quantitative structure-activity relationship (QSAR) models, are employed to predict the biological activity of derivatives based on their molecular structure, aiding in the design of more effective agrochemicals. wiley.comresearchgate.net

Table 1: Examples of Synthesized Bioactive Compounds and their Precursors

| Precursor | Synthesized Compound | Application/Research Focus | Reference |

| 2-chlorobenzoic acid | 5-bromo-2-chlorobenzoic acid | Intermediate for hypoglycemic drug synthesis | google.com |

| 2-chlorobenzoic acid | N-(3-bromophenyl)-2-chlorobenzamide | Potential insecticide | rsc.orgchemsrc.com |

| 4-amino-2-chlorobenzoic acid | 4-bromo-2-chlorobenzoic acid | Intermediate for Tyrian purple synthesis | googleapis.comgoogle.com |

| This compound | Substituted imidazole and triazole compounds | Potential inhibitors of protease-activated receptor-2 | guidechem.com |

Building Block for Fine Chemicals and Specialty Organic Materials

This compound is a valuable building block for the synthesis of a range of fine chemicals and specialty organic materials. calpaclab.comsmolecule.com Its reactivity allows for its incorporation into more complex molecular structures, leading to materials with specific and desirable properties.

Synthesis of Advanced Dyes and Pigments

Halogenated benzoic acids, including this compound and its isomers, are utilized as intermediates in the synthesis of dyes. wiley.com The presence of halogen atoms can influence the color and stability of the final dye molecule.

A notable example is the synthesis of 6,6'-dibromoindigo, the primary component of the historical dye Tyrian purple. While not a direct precursor, isomers such as 4-bromo-2-chlorobenzoic acid have been used in synthetic routes to create key intermediates for Tyrian purple. googleapis.comgoogle.com The synthesis of azo dyes can also involve diazo compounds derived from amines such as 2-amino-4-bromobenzoic acid. researchgate.net

Precursors for Functional Polymers and Resins

Substituted benzoic acids are used in the production of specialty polymers and resins, contributing to properties like improved thermal stability and chemical resistance. calpaclab.com While specific examples of polymers synthesized directly from this compound are not extensively detailed in the provided search results, the general application of halogenated benzoic acids in polymer chemistry is noted. calpaclab.comebi.ac.ukuark.edu These compounds can be used to improve the performance of alkyd resin coatings. uark.edu The synthesis of polyesters, for instance, involves the polycondensation of dicarboxylic acids or their derivatives with diols. guidechem.com Halogenated monomers can be incorporated into polymer chains to impart specific functionalities.

Applications in Analytical Chemistry Research

This compound and its isomers also find utility in the field of analytical chemistry. calpaclab.com

Reagent in Chromatographic Methodologies

This compound can act as a reagent in analytical methods such as chromatography, aiding in the detection and quantification of various substances. calpaclab.com In high-performance liquid chromatography (HPLC), for instance, isomers like 2-bromo-5-chlorobenzoic acid can be analyzed using reverse-phase methods. pacificbiochem.com Such methods are scalable and can be used for the isolation of impurities in preparative separation and are also suitable for pharmacokinetic studies. pacificbiochem.com

The analysis of dihalonicotinic acids, which are relevant in agrochemical research, can be performed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) after esterification of the acid functional group. tandfonline.com While not a direct reagent in this specific example, the chromatographic behavior of related halogenated acids is a subject of analytical study. Furthermore, the purity of compounds like 2-bromo phenyl acetic acid can be assessed by gas chromatography. There are also applications of related brominated benzoic acids in capillary electrophoresis for the separation of various organic acids. ebi.ac.uk

Standards for Quantitative Analysis

The accurate quantification of this compound is crucial in various research and industrial applications, including reaction monitoring, quality control of starting materials and final products, and impurity profiling. The establishment of reliable analytical standards is fundamental to achieving precise and reproducible results. While specific, detailed research findings on the quantitative analysis of this compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from the analysis of its isomers and other halogenated benzoic acids. These compounds are often available as certified reference materials (CRMs) or pharmaceutical secondary standards, which are essential for method validation and calibration.

Suppliers of fine chemicals and analytical standards offer this compound and its isomers with specified purity levels, often determined by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). clearsynth.comacmec.com.cncalpaclab.commerckmillipore.com These commercially available standards serve as the primary reference for quantitative analysis. For instance, 3-bromo-2-chlorobenzoic acid is provided with comprehensive characterization data and is deemed suitable for analytical method development and validation in the context of Abbreviated New Drug Applications (ANDA). clearsynth.com

The development of quantitative analytical methods typically involves techniques like HPLC and Gas Chromatography-Mass Spectrometry (GC-MS). For related compounds, such as bromophenolic compounds, detailed HPLC methods have been developed and validated, providing a framework for the analysis of this compound. mdpi.com Such validation would include assessing parameters like linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).

A study on various bromophenolic compounds, for example, utilized a reverse-phase HPLC method with a C8 column and a mobile phase consisting of acetonitrile (B52724) and water with 0.05% trifluoroacetic acid. mdpi.com The method demonstrated excellent linearity (R² ≥ 0.999), precision, and accuracy, with LOD values below 0.04 μg/mL and LOQ values below 0.12 μg/mL. mdpi.com While these specific values are for different molecules, they represent the type of rigorous validation required for quantitative analytical standards.

For the isomer 5-bromo-2-chlorobenzoic acid, a reverse-phase HPLC method has been described using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry applications, formic acid is suggested as a substitute for phosphoric acid. sielc.com Another source provides specific validation data for this isomer, showcasing the level of detail necessary for a quantitative standard.

Table 1: HPLC Method Validation Parameters for 5-Bromo-2-chlorobenzoic Acid

| Parameter | Value |

| Linearity (R²) | > 0.99 |

| Concentration Range | 5–15 μg/mL |

| Limit of Detection (LOD) | 0.6 ppm |

| Limit of Quantification (LOQ) | 1.7 ppm |

This data is for the isomer 5-bromo-2-chlorobenzoic acid and serves as an illustrative example of quantitative analysis standards for halogenated benzoic acids.

Similarly, research on the determination of 15 chlorobenzoic acid isomers in soil samples using HPLC-UV detection provides a comprehensive look at method validation. researchgate.net The study details linearity ranges, LOQ, relative standard deviation (RSD), and accuracy for various isomers. For a group of these isomers, the linear range was 5 to 120 μg/mL with an LOQ of 5 μg/mL, while for another group, the linear range was 10-120 μg/mL with an LOQ of 10 μg/mL. researchgate.net The accuracy for these methods ranged from 82 ± 2% to 114 ± 1%. researchgate.net

Table 2: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClO₂ | acmec.com.cn |

| Molecular Weight | 235.46 g/mol | acmec.com.cn |

| Melting Point | 143-146°C | acmec.com.cn |

| Boiling Point | 330.4°C at 760 mmHg | acmec.com.cn |

| CAS Number | 56961-26-3 | acmec.com.cn |

Structure Activity Relationship Sar Studies of 2 Bromo 3 Chlorobenzoic Acid Derivatives

Impact of Halogen Position and Nature on Reactivity and Biological Function

The specific placement and type of halogen atoms on the benzoic acid scaffold are critical determinants of the molecule's reactivity and biological interactions. The bromine at position 2 and chlorine at position 3 create a unique electronic and steric environment that governs the compound's behavior.

Reactivity:

The positions of the bromo and chloro groups on the benzene (B151609) ring influence the molecule's chemical reactivity. For instance, the electron-withdrawing nature of these halogens affects the acidity of the carboxylic acid group. In related halogenated benzoic acids, the presence of halogens generally increases acidity compared to unsubstituted benzoic acid. The bromine atom, being a good leaving group, makes the molecule susceptible to various substitution reactions, such as nucleophilic aromatic substitution and cross-coupling reactions like the Suzuki-Miyaura coupling, which are instrumental in synthesizing more complex derivatives. smolecule.com The chlorine atom also participates in these reactions, though its reactivity can differ from bromine based on bond strength and the specific reaction conditions.

Biological Function:

The nature and position of halogens are known to significantly impact the biological activity of many compounds, including antimicrobial and herbicidal agents. vulcanchem.comuchicago.edu Halogen atoms can enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes. vulcanchem.com Furthermore, halogens can participate in halogen bonding, a non-covalent interaction with biological macromolecules like proteins and enzymes, which can be crucial for a drug's mechanism of action.

Studies on various halogenated benzoic acid derivatives have demonstrated the importance of the substitution pattern. For example, in some series of compounds, a halogen at the para position has been found to confer greater activity than the same substituent at the ortho position. uchicago.edu The interplay between the bromo and chloro groups in 2-bromo-3-chlorobenzoic acid derivatives is a key area of investigation to understand their specific biological effects.

A comparative analysis of different halogenated benzoic acids highlights the distinct roles of substituent positioning.

| Compound Name | Key Differences in Halogen Position | Potential Impact on Properties |

| 3-Bromo-2-chlorobenzoic acid | Swapped positions of Br and Cl | Alters electronic and steric effects; the proximity of Cl to the carboxylic acid could enhance acidity. |

| 5-Bromo-2-chlorobenzoic acid | Bromine at the 5-position | Different electronic distribution and steric hindrance profile. |

| 3-Bromo-5-chlorobenzoic acid | Both halogens are meta to the carboxylic acid | Different dipole moment and interaction profile with receptors. cymitquimica.com |

Modulation of Molecular Architecture for Optimized Efficacy and Selectivity

Derivatives of this compound can be synthesized by modifying the carboxylic acid group, for example, through esterification or amidation. These changes can affect the compound's solubility, stability, and how it is metabolized in a biological system. For instance, converting the carboxylic acid to a methyl ester can alter its solubility profile.

Furthermore, introducing other functional groups onto the aromatic ring can lead to derivatives with enhanced biological activity. The unique structure of this compound allows for a variety of chemical transformations, providing a versatile scaffold for creating a library of compounds with diverse properties. smolecule.com The goal of these architectural modulations is to improve the molecule's fit into the binding site of a target protein or enzyme, thereby increasing its therapeutic or agrochemical efficacy while minimizing off-target effects.

Research into related halogenated compounds has shown that such molecular modifications are key to developing effective agents. For example, the synthesis of various derivatives of 2-chlorobenzoic acid, such as Schiff's bases and esters, has been shown to yield compounds with significant antimicrobial potential. nih.gov

Stereochemical Influences on Derivative Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a compound. While this compound itself is achiral, the synthesis of its derivatives can introduce chiral centers, leading to enantiomers or diastereomers.

It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. One enantiomer may bind to the target with high affinity and elicit the desired therapeutic effect, while the other may be less active, inactive, or even cause undesirable side effects.

While specific studies on the stereochemical influences of this compound derivatives are not extensively detailed in the provided context, the general principles of stereochemistry in drug design are highly relevant. For example, in the development of bicyclic tetramates from related chiral starting materials, the stereochemistry of the precursors was shown to have a significant effect on the diastereoselectivity of the reactions. rsc.org This underscores the importance of controlling stereochemistry during the synthesis of complex molecules to obtain the desired biologically active isomer.

Computational Approaches to SAR and QSAR Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of chemical compounds. researchgate.net QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net

For derivatives of this compound, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms in the molecule.

Electronic: Quantifying the electronic properties, such as charge distribution and dipole moment.

Hydrophobic: Related to the compound's lipophilicity, often represented by the logarithm of the octanol-water partition coefficient (logP).

Steric: Describing the size and shape of the molecule.

QSAR studies on related compounds, such as 2-chlorobenzoic acid derivatives, have revealed that topological parameters can govern their antimicrobial activities. nih.gov Similarly, for other benzoic acid derivatives, hydrophobicity has been found to be a key determinant of their toxicity to aquatic organisms. researchgate.net

These computational models allow researchers to:

Predict the activity of newly designed compounds before they are synthesized, saving time and resources.

Gain insights into the mechanism of action by identifying the key structural features that influence activity.

Optimize the lead compounds by suggesting modifications that are likely to improve their efficacy and selectivity.

The use of 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed insights by creating 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions around the molecule. researchgate.net

Future Directions and Emerging Research Avenues for 2 Bromo 3 Chlorobenzoic Acid

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Design

Current data-driven retrosynthesis models learn from vast reaction databases to predict disconnections and propose synthetic pathways. engineering.org.cnmdpi.com A key challenge for these AI systems is predicting the chemo- and regioselectivity of reactions, especially for polysubstituted aromatic compounds where multiple reaction sites are present. nso-journal.org The synthesis of 2-Bromo-3-chlorobenzoic acid itself presents a non-trivial challenge due to the competing directing effects of the ortho-bromo and meta-chloro substituents relative to the carboxylic acid group.

Future research could focus on developing specialized ML models trained on datasets of halogenated aromatic compounds to improve the prediction accuracy for such complex molecules. These models could assist chemists by:

Predicting Optimal Synthetic Routes: AI algorithms, such as Monte Carlo tree search, can explore a vast number of potential synthetic pathways to identify the most efficient and cost-effective routes from commercially available starting materials. kyoto-u.ac.jp

Optimizing Reaction Conditions: ML models can predict reaction outcomes, including yield and selectivity, under various conditions (e.g., catalyst, solvent, temperature), thereby reducing the need for extensive empirical screening. mdpi.com

Discovering Novel Reactions: By analyzing patterns in reaction data, AI could suggest unconventional bond formations or the use of novel reagents to synthesize this compound and its derivatives, potentially leading to the discovery of new chemical transformations.

The integration of AI in the design process extends beyond synthesis. Machine learning can predict the physicochemical and biological properties of virtual derivatives of this compound, accelerating the discovery of new molecules with desired functionalities for biomedical or materials science applications. purdue.edunih.govmdpi.com

Table 1: AI and Machine Learning in the Future of this compound Research

| Research Focus | AI/ML Application | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | Development of specialized neural networks trained on polyhalogenated compound reactions. | More efficient, cost-effective, and novel synthetic routes with higher predictive accuracy for regioselectivity. |

| Reaction Optimization | Use of regression models to predict yields and byproducts under different catalytic conditions. | Accelerated development of synthetic protocols with reduced experimental effort and waste. |